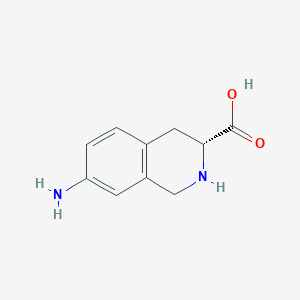
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyd
Übersicht
Beschreibung
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, also known as 3-MOB, is an organic compound belonging to the oxadiazole family. It is a highly versatile compound that has a wide range of applications in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
1,2,4-Oxadiazol-Derivate, zu denen 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyd gehört, weisen eine breite Palette an landwirtschaftlichen biologischen Aktivitäten auf . Sie haben eine moderate nematozide Aktivität gegen Meloidogyne incognita und eine antifungale Aktivität gegen Rhizoctonia solani gezeigt .
Antibakterielle Mittel
Bestimmte Verbindungen von 1,2,4-Oxadiazol-Derivaten haben starke antibakterielle Wirkungen auf Xanthomonas oryzae pv. oryzae (Xoo) gezeigt, mit EC50-Werten, die besser sind als Bismerthiazol (BMT) und Thiodiazol-Kupfer (TDC) . Sie zeigten auch eine ausgezeichnete antibakterielle Fähigkeit gegen Xanthomonas oryzae pv. oryzicola (Xoc) .
Behandlung von bakteriellen Reiskrankheiten
Bakterielle Blattfleckenkrankheit und bakterielle Blattfleckenkrankheit bei Reis, verursacht durch Xanthomonas oryzae pv. oryzae (Xoo) und Xanthomonas oryzae pv. oryzicola (Xoc) können sich jeweils gravierend auf alle Stadien des Pflanzenwachstums und der Entwicklung auswirken . 1,2,4-Oxadiazol-Derivate haben sich als vielversprechend für die Behandlung dieser Krankheiten erwiesen .
Arzneimittelforschung
Der 1,2,4-Oxadiazol-Heterocyclus ist ein essentielles Motiv in der Arzneimittelforschung, der in vielen experimentellen, untersuchungsbezogenen und auf dem Markt befindlichen Arzneimitteln vertreten ist . Er zeigt eine bessere hydrolytische und metabolische Stabilität , was ihn zu einem wertvollen Bestandteil bei der Herstellung neuartiger Arzneimittelmoleküle macht .
Antikrebs-Evaluation
1,2,4-Oxadiazol-Derivate wurden bei der Synthese von bioaktiven Verbindungen für die Antikrebs-Evaluation verwendet . Der MTT-Test, der lebende Zellen durch Messung der Aktivität mitochondrialer Enzyme quantifiziert, wurde in diesem Zusammenhang verwendet .
Potenzielle antivirale Mittel
Einige 1,2,4-Oxadiazol-Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht . In einer solchen Studie wurde ein SARS-CoV-2-Antikörper als positiver Inhibitor des viralen Eintritts verwendet .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be microbial proteins or enzymes .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that the compound may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.
Result of Action
Based on the reported anti-infective properties of related 1,2,4-oxadiazoles , it can be speculated that the compound may lead to the inhibition or death of microbes.
Biochemische Analyse
Biochemical Properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tyrosine kinases and cathepsin K, which are crucial in cellular signaling and protein degradation pathways . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as MAP kinases, which play a critical role in cell proliferation and apoptosis . Additionally, it affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with tyrosine kinases results in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Furthermore, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde change over time. The compound is relatively stable under ambient conditions but can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate biochemical pathways effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.
Metabolic Pathways
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution to different tissues . Additionally, specific transporters may mediate its uptake into cells, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biochemical activities.
Eigenschaften
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJEYQSCYYAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594980 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273727-50-7 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
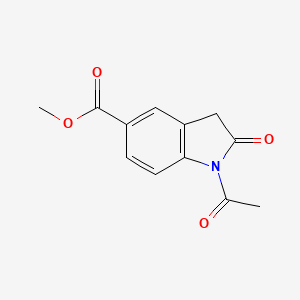
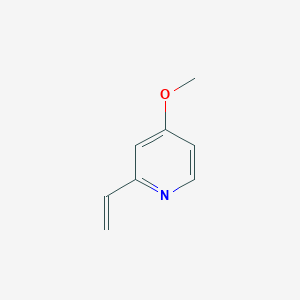
![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)
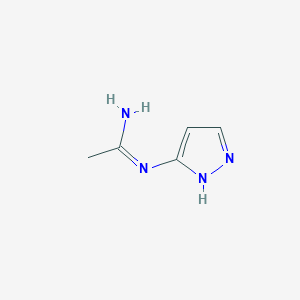
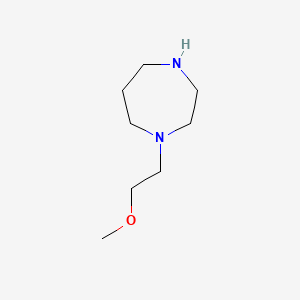

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)


![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)
